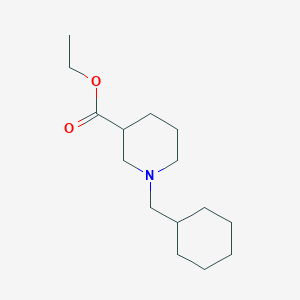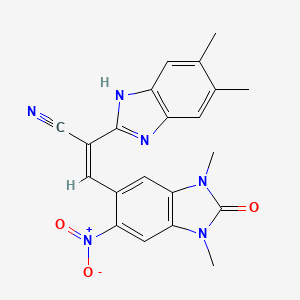![molecular formula C21H26N2O2 B5368623 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide, also known as MPBP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a type of receptor found in the brain that is involved in regulating mood, motivation, and reward.
作用機序
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves its ability to selectively block the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, which is important for controlling mood, motivation, and reward. By blocking the D3 receptor, this compound can reduce the effects of dopamine in the brain, which may help to reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce the release of dopamine in the brain, which may help to reduce drug-seeking behavior. Additionally, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that this compound may have potential as a treatment for stress-related disorders.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using this compound is that it is not currently approved for use in humans, which may limit its potential for clinical applications.
将来の方向性
There are several future directions for research involving 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additional studies are needed to determine the safety and efficacy of this compound in humans, as well as to develop new formulations and delivery methods. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Overall, this compound shows promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders.
合成法
The synthesis of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves several steps, starting with the reaction of 4-methylphenol with 4-bromobenzyl bromide to form 4-(4-methylphenoxy)benzyl bromide. This intermediate is then reacted with pyrrolidine to form 4-(1-pyrrolidinyl)benzyl 4-(4-methylphenoxy)benzoate, which is then reduced to this compound using sodium borohydride.
科学的研究の応用
2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. One area of research that has focused on this compound is its potential use in the treatment of addiction and other psychiatric disorders. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in humans.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-11-20(12-6-16)25-17(2)21(24)22-15-18-7-9-19(10-8-18)23-13-3-4-14-23/h5-12,17H,3-4,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYFORSAJQINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5368580.png)
![5-methyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5368585.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5368607.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)
![3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5368615.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)